![molecular formula C13H11N3OS B2716755 methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether CAS No. 128433-02-3](/img/structure/B2716755.png)

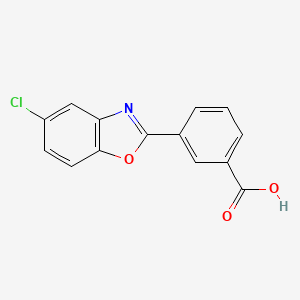

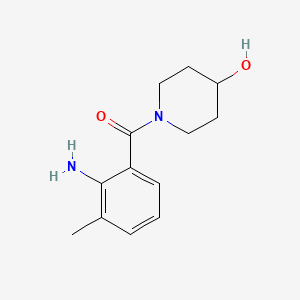

methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]phenyl ether is a chemical compound with a molecular formula of C15H12N4OS. It is commonly referred to as MPTP and is used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

Selective and Orally Potent 5-Lipoxygenase Inhibitors

A study introduced methoxytetrahydropyrans as a new series of selective and orally potent 5-lipoxygenase inhibitors, exemplified by compounds with methoxyalkylthiazole and ether components. These compounds inhibited leukotriene synthesis, offering potential for treating inflammatory conditions where leukotrienes play a role (Crawley et al., 1992).

Crystal Structure Analysis

The crystal structure of a novel disulfide compound formed from the reaction of 1-phenyl-3-methyl-4-benzoyl-2,5-dihydro-1H-pyrazol-5-one with methyldithiocarbazate, featuring a "U" conformation, was reported. This study demonstrates the utility of crystallographic analysis in understanding the structures of complex organic compounds (Liu et al., 2005).

Antimicrobial Activity

A synthesis and characterization study of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes demonstrated potent in vitro cytotoxic activity against human promyelocytic leukemia cells and antimicrobial activity against certain bacteria and yeasts (Asegbeloyin et al., 2014).

Photocatalytic Properties for Dye Degradation

Coordination complexes prepared from ether-bridged dicarboxylic acid and N-donor coligands showed promising photocatalytic properties for the UV-light-driven degradation of methyl violet dye, highlighting their potential in environmental remediation applications (Lu et al., 2021).

Synthesis and Characterization for Anti-Tumor Agents

The synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes and their evaluation as potent anti-tumor agents against hepatocellular carcinoma cell lines demonstrated the potential therapeutic applications of pyrazole and thiazole-containing compounds (Gomha et al., 2016).

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-pyrazol-1-yl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3OS/c1-17-11-5-3-10(4-6-11)12-9-18-13(15-12)16-8-2-7-14-16/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOASPKPKZVTGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301325650 |

Source

|

| Record name | 4-(4-methoxyphenyl)-2-pyrazol-1-yl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666360 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

128433-02-3 |

Source

|

| Record name | 4-(4-methoxyphenyl)-2-pyrazol-1-yl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301325650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(Methoxycarbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B2716674.png)

![5,6,8-trimethyl-3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2716680.png)

![3-ethyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2716685.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2716686.png)

![1-methyl-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2716688.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea](/img/structure/B2716689.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,6-difluorobenzamide](/img/structure/B2716695.png)